Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties
Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,1-diol, the geminal diol derivative of cyclohexanone (B45756), is a molecule of significant academic interest primarily due to its transient nature. Unlike simpler aldehydes, the equilibrium of hydration for cyclohexanone heavily favors the ketone form, rendering the isolation of pure Cyclohexane-1,1-diol a considerable challenge. This technical guide provides a comprehensive overview of the in-situ synthesis of Cyclohexane-1,1-diol, its inherent instability, and its physicochemical properties as characterized within its equilibrium with cyclohexanone. The document details the factors governing the hydration equilibrium and presents available spectral data in the context of the ketone-diol mixture.
Introduction
Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While some gem-diols can be stabilized and isolated, particularly those with strong electron-withdrawing groups, many, including Cyclohexane-1,1-diol, are unstable and exist in a reversible equilibrium with their corresponding carbonyl compound and water.[1][2][3] The study of Cyclohexane-1,1-diol is therefore intrinsically linked to the hydration of cyclohexanone. Understanding the dynamics of this equilibrium is crucial for researchers working with cyclohexanone in aqueous media, as the presence of even trace amounts of the diol can influence reaction mechanisms and outcomes.
Synthesis of Cyclohexane-1,1-diol: An In-Situ Approach
The synthesis of Cyclohexane-1,1-diol is achieved through the nucleophilic addition of water to the carbonyl group of cyclohexanone. This reaction is a reversible process that establishes an equilibrium between the ketone and the gem-diol.[2]
Reaction Scheme:
Cyclohexanone + Water ⇌ Cyclohexane-1,1-diol
The equilibrium for this reaction overwhelmingly favors the starting materials, with only trace amounts of Cyclohexane-1,1-diol being detectable in the mixture at any given time.[4] The formation of the diol can be catalyzed by either acid or base, which increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[5]
Factors Influencing the Hydration Equilibrium
Several factors dictate the position of the ketone-hydrate equilibrium:
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Steric Hindrance: The presence of the cyclohexane (B81311) ring creates some steric hindrance around the carbonyl carbon, which is less favorable for the sp³ hybridized gem-diol compared to the sp² hybridized ketone.[1][2]
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Electronic Effects: Alkyl groups, such as the methylene (B1212753) groups in the cyclohexane ring, are electron-donating. These groups stabilize the partial positive charge on the carbonyl carbon, thus disfavoring nucleophilic attack by water and shifting the equilibrium towards the ketone.[5]
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Intramolecular Hydrogen Bonding: While intramolecular hydrogen bonding can stabilize some gem-diols, in the case of Cyclohexane-1,1-diol, this effect is not significant enough to overcome the unfavorable steric and electronic factors.[1][2]
Due to this inherent instability, a standard experimental protocol for the isolation of pure, solid Cyclohexane-1,1-diol is not available in the literature. The compound is typically studied in situ in aqueous solutions of cyclohexanone.
Properties of Cyclohexane-1,1-diol
The physical and chemical properties of Cyclohexane-1,1-diol are challenging to determine in its pure form. The data presented below are largely computed or are representative of the equilibrium mixture with cyclohexanone.
Physical Properties
The following table summarizes the known and computed physical properties of Cyclohexane-1,1-diol and its precursor, cyclohexanone.
| Property | Cyclohexane-1,1-diol | Cyclohexanone |
| CAS Number | 28553-75-5[6] | 108-94-1 |
| Molecular Formula | C₆H₁₂O₂[7] | C₆H₁₀O |
| Molecular Weight | 116.16 g/mol [7] | 98.14 g/mol |
| Appearance | Not isolated; exists in solution | Colorless oily liquid |
| Melting Point | Not available | -47 °C |
| Boiling Point | Not available | 155.6 °C |
| Solubility in Water | Soluble (forms equilibrium) | 8.6 g/100 mL at 20 °C |
Spectral Data
Since Cyclohexane-1,1-diol cannot be isolated, its spectral data is inferred from the analysis of aqueous solutions of cyclohexanone, where it exists in equilibrium.
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¹H NMR Spectroscopy: In an aqueous solution of cyclohexanone, the proton NMR spectrum is dominated by the signals of the ketone. The protons on the alpha-carbons of cyclohexanone appear around 2.2-2.4 ppm, while the protons on the beta- and gamma-carbons appear at approximately 1.7-1.9 ppm. Signals for the diol would be expected to be very weak and potentially broadened due to chemical exchange. The hydroxyl protons of the diol would likely appear as a broad singlet, the position of which would be dependent on concentration and temperature.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum of an aqueous solution of cyclohexanone shows a characteristic peak for the carbonyl carbon at around 212 ppm. The other carbons of the ring appear between 25 and 42 ppm.[8] The carbon bearing the two hydroxyl groups in Cyclohexane-1,1-diol would be expected to appear in the range of 85-95 ppm, but due to its low concentration, this signal is generally not observed.
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Infrared (IR) Spectroscopy: The IR spectrum of an aqueous solution of cyclohexanone is characterized by a strong absorption band for the C=O stretch of the ketone at approximately 1710 cm⁻¹.[9][10] The presence of Cyclohexane-1,1-diol would be indicated by the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. However, the O-H stretch of water would obscure the diol's hydroxyl signals.
Experimental Protocols
As the isolation of pure Cyclohexane-1,1-diol is not feasible under normal conditions, a detailed experimental protocol for its synthesis and purification cannot be provided. The preparation of an aqueous solution of cyclohexanone for the in-situ study of the diol is straightforward.
Protocol for In-Situ Generation of Cyclohexane-1,1-diol:
-
Materials: Cyclohexanone (high purity), deionized water (or D₂O for NMR studies).
-
Procedure:
-
Prepare a solution of cyclohexanone in water (or D₂O) to the desired concentration. For spectroscopic analysis, a concentration range of 1-10% (v/v) is typically used.
-
Thoroughly mix the solution to ensure homogeneity.
-
The solution now contains cyclohexanone in equilibrium with a small amount of Cyclohexane-1,1-diol.
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The solution can be analyzed directly by spectroscopic methods (NMR, IR) to study the equilibrium mixture.
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Visualizations
Synthesis Pathway
Caption: Equilibrium between Cyclohexanone and Cyclohexane-1,1-diol.
Acid-Catalyzed Hydration Mechanism
Caption: Acid-catalyzed formation of Cyclohexane-1,1-diol.
Base-Catalyzed Hydration Mechanism
References
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- 2. echemi.com [echemi.com]
- 3. Factors Affecting the Gem-diol Equilibrium [almerja.com]
- 4. When cyclohexanone is treated with \mathrm{H}{2} \mathrm{O}, an equilibri.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cyclohexane-1,1-diol | CAS#:28553-75-5 | Chemsrc [chemsrc.com]
- 7. Cyclohexane-1,1-diol | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
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- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
